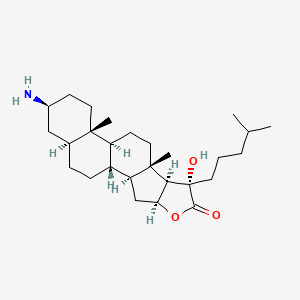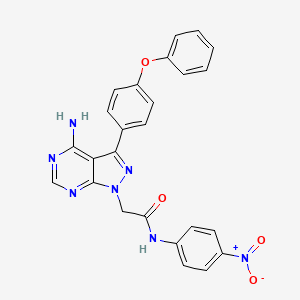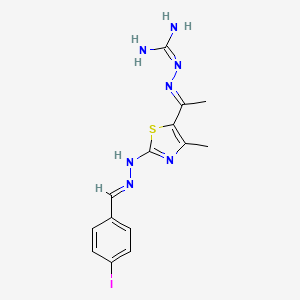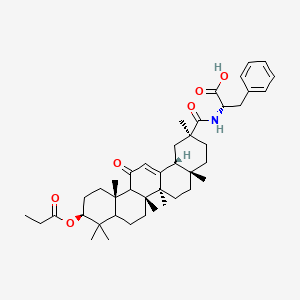
Anticancer agent 59
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 59 is a potent inhibitor active against various cancer cell lines, particularly demonstrating efficacy in A549 cells with an IC50 value of 0.2 μM. It prompts apoptosis, elevates calcium ions and reactive oxygen species levels within cancer cells, and markedly reduces mitochondrial membrane potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 59 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, which is a key intermediate in the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which exhibit enhanced anticancer activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Anticancer agent 59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its ability to induce apoptosis and modulate cellular pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
Anticancer agent 59 exerts its effects by inducing apoptosis in cancer cells. It elevates intracellular calcium ions and reactive oxygen species levels, leading to mitochondrial membrane potential disruption. This results in the activation of apoptotic pathways and subsequent cell death. The compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
Anticancer agent 59 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against A549 cells. Similar compounds include:
Quinazoline Derivatives: Such as erlotinib and gefitinib, which target tyrosine kinases and are used in cancer treatment.
Anthraquinones: Known for their anticancer properties and used as core structures in various anticancer agents.
Coumarin Derivatives: Promising pharmacophores for developing novel anticancer drugs.
This compound stands out due to its unique ability to elevate calcium ions and reactive oxygen species levels, leading to apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C42H59NO6 |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,4aS,6aS,6bR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-propanoyloxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1 |
Clave InChI |
AXZSSMDRNOIRRM-UBAYNRRLSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)C)C)C)C |
SMILES canónico |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
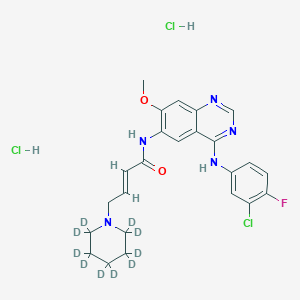
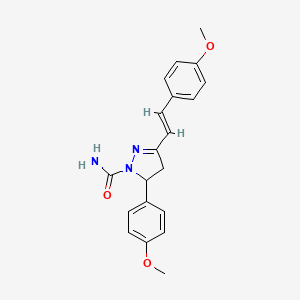

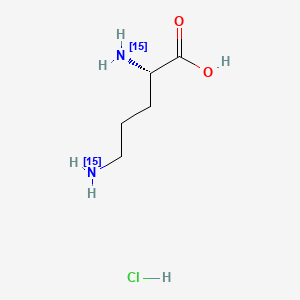
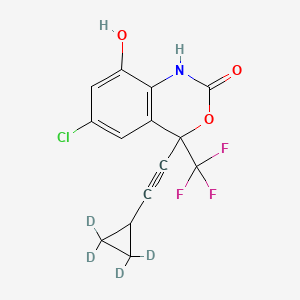

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
